![molecular formula C16H15NO4 B2805210 4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid CAS No. 327060-62-8](/img/structure/B2805210.png)
4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antibacterial activity. Some of these molecules demonstrated strong action against bacterial enzymes, specifically enoyl ACP reductase and dihydrofolate reductase (DHFR) enzymes .
- To understand the potential mode of action, molecular docking investigations were conducted. The synthesized compounds were found to interact with both the active sites of dihydrofolate reductase and enoyl ACP reductase .
- Although not directly about the mentioned compound, a related pyrazoline derivative was investigated for its neurotoxic potential. This study explored its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain .
- Their dual inhibition of bacterial enzymes and potential antibacterial properties make them intriguing candidates for drug development .
Antibacterial and Antitubercular Activity
Molecular Docking Studies
Neurotoxicity Research: (Related Compound):
Potential Therapeutic Applications
Chemical Synthesis and Purity
Mechanism of Action
Target of Action
The primary targets of the compound 4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play a crucial role in the synthesis of fatty acids and nucleic acids respectively, which are essential for cell growth and replication.
Mode of Action
The compound interacts with its targets by binding to the active sites of the Enoyl ACP Reductase and DHFR enzymes . This binding interaction inhibits the normal function of these enzymes, leading to disruption in the synthesis of fatty acids and nucleic acids.
Biochemical Pathways
The inhibition of Enoyl ACP Reductase and DHFR enzymes affects the fatty acid synthesis pathway and the folate pathway respectively. The disruption in these pathways leads to a decrease in the production of essential components required for cell growth and replication .
Result of Action
The result of the compound’s action is the inhibition of cell growth due to the disruption in the synthesis of fatty acids and nucleic acids . This makes the compound potentially useful in situations where the inhibition of cell growth is desired, such as in the treatment of bacterial infections or cancer.
Future Directions
The retrieved papers suggest that related compounds have potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity . This suggests that “4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid” and similar compounds could be subjects of future research in these fields.
properties
IUPAC Name |
4-[(3,4-diformyl-2,5-dimethylpyrrol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-14(8-18)15(9-19)11(2)17(10)7-12-3-5-13(6-4-12)16(20)21/h3-6,8-9H,7H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLKKZBJIUBVPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC2=CC=C(C=C2)C(=O)O)C)C=O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.